Tyr-His

Description

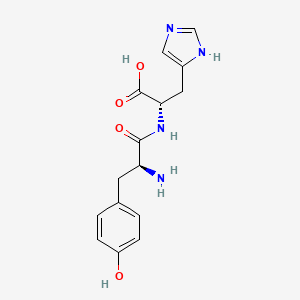

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c16-12(5-9-1-3-11(20)4-2-9)14(21)19-13(15(22)23)6-10-7-17-8-18-10/h1-4,7-8,12-13,20H,5-6,16H2,(H,17,18)(H,19,21)(H,22,23)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOOYCZQENFIMC-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CC2=CN=CN2)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427229 | |

| Record name | L-Histidine, L-tyrosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3788-44-1 | |

| Record name | L-Histidine, L-tyrosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tyr-His dipeptide synthesis and purification methods

An In-Depth Technical Guide to the Synthesis and Purification of the Tyr-His Dipeptide

Introduction: The Synthetic Challenge of this compound

The dipeptide L-Tyrosyl-L-Histidine (this compound) is a fundamental building block in peptide science, serving as a motif in various biologically active peptides and as a valuable tool in studying peptide structure and function. Its synthesis, while seemingly straightforward, presents a microcosm of the challenges inherent in peptide chemistry. The core difficulty lies in the reactive side chains of both constituent amino acids: the nucleophilic phenolic hydroxyl group of Tyrosine and the uniquely reactive imidazole ring of Histidine.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive walkthrough of the modern synthetic and purification strategies for this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind crucial experimental choices, from protecting group strategy to the final purification and characterization. We will focus on the most robust and widely adopted methodology: Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Synthetic Strategy: The Primacy of the Solid Phase

While peptides can be synthesized in solution, Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, has become the dominant methodology for its efficiency and simplicity.[1][2] In SPPS, the peptide is assembled sequentially while one end is covalently anchored to an insoluble polymer resin.[1][3] This approach offers significant advantages:

-

Ease of Purification: Excess reagents and by-products from each reaction step are simply washed away, eliminating the need for complex purification of intermediates.[2]

-

High Reaction Efficiency: Large excesses of reagents can be used to drive reactions to completion.[2]

-

Automation: The repetitive nature of the synthesis cycle is highly amenable to automation.

Solution-phase synthesis remains valuable for very large-scale production or for specific peptide structures that are incompatible with SPPS, but for laboratory-scale and research applications, SPPS is the strategy of choice.[4][5]

The Cornerstone of Success: A Robust Protecting Group Strategy

The prevention of unwanted side reactions is paramount for a successful synthesis. This is achieved by temporarily masking reactive functional groups with chemical moieties known as protecting groups. An ideal protection scheme is "orthogonal," meaning each class of protecting group can be removed under specific conditions without affecting the others.[1] For this compound synthesis using the popular Fmoc/tBu strategy, three key areas must be protected.

α-Amine Protection: The Fmoc Group

The Nα-amino group of the incoming amino acid must be protected to prevent self-polymerization.[6] The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the modern standard for SPPS. Its key advantage is its lability to mild basic conditions (typically a solution of piperidine in DMF), which do not affect the acid-labile side-chain protecting groups or the bond linking the peptide to the resin.[7]

Tyrosine Side-Chain Protection: Shielding the Phenolic Hydroxyl

The phenolic hydroxyl group of Tyrosine is nucleophilic and can be acylated during coupling steps, leading to undesired by-products and reduced yield.[8] While it can sometimes be left unprotected in short peptides, its protection is strongly recommended for a clean synthesis.[6]

-

tert-Butyl (tBu): This is the preferred protecting group for the Tyrosine side chain in Fmoc chemistry.[6][8] The tBu ether is stable to the piperidine used for Fmoc deprotection but is cleanly removed by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[7]

-

Benzyl (Bzl): While used in both Boc and Fmoc chemistry, the Bzl ether is partially removed by TFA, making it less ideal for standard Fmoc strategies where complete stability during synthesis is desired.[1][6]

Histidine Side-Chain Protection: Preventing Racemization and Side Reactions

Histidine is one of the most challenging amino acids in peptide synthesis.[7] Its imidazole side chain is nucleophilic and can catalyze the racemization of the α-carbon during the activation step for coupling.[9][10]

-

Trityl (Trt): The trityl group is a bulky and highly effective protecting group for the imidazole nitrogen. It is the most widely used for Histidine in Fmoc-SPPS.[3] It provides excellent stability against piperidine during Fmoc removal and effectively prevents both side-chain acylation and racemization.[3][9] Like the tBu group on Tyrosine, it is removed during the final TFA cleavage.

Data Summary: Side-Chain Protecting Groups

| Amino Acid | Protecting Group | Abbreviation | Key Advantage in Fmoc-SPPS | Cleavage Condition |

| Tyrosine | tert-Butyl ether | tBu | Stable to base (piperidine); provides robust protection.[8] | Strong acid (TFA)[6] |

| Histidine | Triphenylmethyl | Trt | Prevents racemization; stable to base.[3][9] | Strong acid (TFA)[3] |

Forging the Peptide Bond: Coupling Reagents

The formation of the peptide bond is a condensation reaction that is not spontaneous. A "coupling reagent" is required to activate the carboxylic acid group of the incoming amino acid, making it susceptible to nucleophilic attack by the free amine of the resin-bound amino acid.[11]

-

Carbodiimides (DCC, DIC): Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) were early coupling reagents.[12] However, they can cause side reactions and significant racemization, especially with Histidine. Their use is now often supplemented with additives like 1-Hydroxybenzotriazole (HOBt) to suppress these issues.[11][12]

-

Aminium/Uronium Salts (HBTU, HATU): Reagents like HBTU and HATU are now the gold standard.[11][13] They are highly efficient, lead to rapid coupling times, and significantly reduce the risk of side reactions.[12][13] They function by forming a highly reactive HOBt or HOAt active ester in situ. HATU is generally considered the most efficient reagent, especially for sterically hindered couplings.[13]

Step-by-Step Synthesis Protocol: Fmoc-SPPS of this compound-NH₂

This protocol details the manual synthesis of this compound with a C-terminal amide, a common peptide modification.

Experimental Workflow: Solid-Phase Synthesis

Caption: Workflow for the solid-phase synthesis of this compound dipeptide.

Detailed Protocol

-

Resin Swelling: Place Rink Amide resin (e.g., 0.1 mmol scale) in a fritted reaction vessel. Swell the resin in dimethylformamide (DMF) for 30 minutes, then wash with dichloromethane (DCM) and DMF.

-

Fmoc Removal (Initial): The Rink Amide resin comes Fmoc-protected. Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain. Repeat with a second 20% piperidine/DMF treatment for 10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

First Amino Acid Coupling (Histidine):

-

In a separate vial, dissolve Fmoc-His(Trt)-OH (0.4 mmol, 4 eq), HBTU (0.39 mmol, 3.9 eq), and HOBt (0.4 mmol, 4 eq) in DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) to the activation mixture.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 1-2 hours.

-

Drain the vessel and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Second Fmoc Removal: Repeat the deprotection procedure from step 2 to remove the Fmoc group from the newly coupled Histidine.

-

Second Amino Acid Coupling (Tyrosine):

-

Prepare an activation mixture as in step 3, but using Fmoc-Tyr(tBu)-OH.

-

Add the activated solution to the deprotected His-resin and agitate for 1-2 hours.

-

Drain and wash the peptide-resin as before.

-

-

Final Fmoc Removal: Repeat the deprotection procedure from step 2 to expose the N-terminal amine of Tyrosine.

-

Final Wash and Drying: Wash the final peptide-resin with DMF (3x), DCM (5x), and Methanol (3x). Dry the resin under high vacuum for several hours.

Cleavage from Resin and Global Deprotection

The final step of the synthesis is to cleave the peptide from the solid support while simultaneously removing all side-chain protecting groups. This is accomplished with a strong acid "cleavage cocktail."

The Critical Role of Scavengers: During cleavage, the acid-labile protecting groups (tBu, Trt) are released as reactive carbocations. These cations can re-attach to electron-rich residues like Tyrosine, causing irreversible side reactions. Scavengers are added to the cocktail to trap these cations.[1]

Cleavage Protocol:

-

Prepare a cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

-

Add the cold cocktail to the dried peptide-resin.

-

Agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

Purification: Isolating the Target Dipeptide

The crude product from SPPS contains the desired peptide along with various impurities from incomplete reactions or side reactions.[14] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful method for peptide purification.[14][15] It separates molecules based on their hydrophobicity.[15]

Purification Workflow: RP-HPLC

Caption: Workflow for the purification of this compound by RP-HPLC.

Detailed Purification Protocol

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A (see below). Filter through a 0.45 µm syringe filter.

-

Chromatography System:

-

Column: A preparative C18 silica column is standard.

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).

-

Detector: UV detector set to 210-220 nm, where the peptide backbone absorbs.[16]

-

-

Elution: Inject the sample onto the column equilibrated with Mobile Phase A. Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 50% B over 30 minutes). More hydrophobic impurities will elute later than the target peptide.

-

Fraction Collection: Collect fractions as peaks are detected by the UV monitor.

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine which contain the pure product.

-

Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to remove the solvents, yielding the final product as a white, fluffy powder.

Characterization and Quality Control

Final validation of the synthesized peptide is essential.

-

Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) is used to confirm that the molecular weight of the purified product matches the theoretical mass of this compound (318.33 g/mol ).[17]

-

Analytical HPLC: A final analytical RP-HPLC run on the purified product is used to determine its final purity, which should typically be >95% for most research applications.

-

NMR Spectroscopy: For unambiguous structural confirmation, 1D and 2D NMR spectroscopy can be employed to verify the connectivity and stereochemistry of the amino acid residues.[18][19][20]

Conclusion

The synthesis of the this compound dipeptide is a tractable yet illustrative process that highlights the core principles of modern peptide chemistry. Success hinges on a logical and well-executed strategy, with the careful selection of orthogonal protecting groups for the reactive Tyr and His side chains being the most critical factor. By combining the efficiency of Fmoc-SPPS with high-resolution RP-HPLC purification, researchers can reliably produce high-purity this compound for a wide range of scientific applications.

References

- Amino Acid Derivatives for Peptide Synthesis. (n.d.).

- Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Yamashiro, D., & Li, C. H. (n.d.). Protection of tyrosine in solid-phase peptide synthesis.The Journal of Organic Chemistry.

- Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine. (n.d.).

- A Comparative Guide to Protected Histidine Derivatives in Peptide Synthesis. (n.d.). BenchChem.

- A Comparative Analysis of Tyrosine Protecting Groups for Peptide Synthesis and Drug Development. (n.d.). BenchChem.

- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).

- Protection of Histidine Side-chains with z-Benzyloxymethyl. (n.d.). RSC Publishing.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).

- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.).

- Coupling Reagents. (n.d.). Aapptec Peptides.

- Solid-Phase Peptide Synthesis. (n.d.). Springer Nature Experiments.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.

- Novabiochem® Coupling reagents. (n.d.). Merck Millipore.

- Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews.

- Solid phase peptide. (n.d.). Moodle@Units.

- Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. (n.d.). PMC - NIH.

- Synthesis of NH2-Tyr-Ala-OH dipeptide with different approaches. (n.d.). ResearchGate.

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.

- HPLC of Peptides and Proteins. (n.d.).

- Peptide synthesis techniques. (n.d.). Caslo ApS.

- Peptide Purification Process & Methods: An Overview. (n.d.). Bachem.

- HPLC of Peptides and Proteins. (n.d.). Humana Press.

- Solution Phase Peptide Synthesis: The Case of Biphalin. (n.d.). PubMed.

- HPLC Analysis and Purification of Peptides. (n.d.). PMC - PubMed Central.

- Solution Phase Peptide Synthesis: The Case of Biphalin. (n.d.). PubMed.

- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).

- His-Tyr. (n.d.). PubChem - NIH.

- Introduction to Peptide Synthesis. (n.d.). PMC - NIH.

- peptide nmr. (n.d.).

- H NMR spectra were recorded at 300 and 400 MHz. (n.d.). The Royal Society of Chemistry.

- Chapter 11: Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. (2019). Books.

- Aqueous solid-phase peptide synthesis (ASPPS). (n.d.). TUprints.

- NMR Spectroscopy of Peptides and Proteins. (n.d.). Springer Nature Experiments.

Sources

- 1. peptide.com [peptide.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. nbinno.com [nbinno.com]

- 4. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Protection of histidine side-chains with π-benzyloxymethyl- or π-bromobenzyloxymethyl-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. bachem.com [bachem.com]

- 12. peptide.com [peptide.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. bachem.com [bachem.com]

- 15. renyi.hu [renyi.hu]

- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. His-Tyr | C15H18N4O4 | CID 515713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. chem.uzh.ch [chem.uzh.ch]

- 19. books.rsc.org [books.rsc.org]

- 20. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

Biological functions of L-Tyrosyl-L-histidine

An In-Depth Technical Guide to the Biological Functions of L-Tyrosyl-L-histidine

Authored by a Senior Application Scientist

Foreword: Charting Unexplored Territory in Dipeptide Biology

The study of dipeptides offers a fascinating window into the nuanced regulation of physiological processes. While significant research has illuminated the roles of certain histidine-containing dipeptides like carnosine and anserine, the vast landscape of possible dipeptide combinations remains largely unexplored. This guide focuses on one such molecule: L-Tyrosyl-L-histidine. Composed of two proteogenic amino acids with profound individual biological activities, this dipeptide is poised at the intersection of critical cellular functions.

Due to the nascent stage of direct research on L-Tyrosyl-L-histidine, this document adopts a forward-looking, hypothesis-driven approach. By synthesizing the well-established functions of its constituent amino acids, L-tyrosine and L-histidine, and drawing parallels with structurally related dipeptides, we will construct a robust framework for understanding the predicted biological roles of L-Tyrosyl-L-histidine. This guide is intended for researchers, scientists, and drug development professionals, providing not only a comprehensive theoretical foundation but also actionable experimental protocols to spearhead investigation into this promising molecule.

Section 1: Biochemical Profile of L-Tyrosyl-L-histidine

L-Tyrosyl-L-histidine is a dipeptide formed from the condensation of L-tyrosine and L-histidine. Its structure marries the phenolic side chain of tyrosine with the imidazole ring of histidine, creating a molecule with unique physicochemical properties.

-

L-Tyrosine: An essential amino acid, L-tyrosine is a precursor for the synthesis of crucial catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. Its phenolic hydroxyl group also contributes to the antioxidant capacity of proteins and peptides.

-

L-Histidine: Another essential amino acid, L-histidine possesses an imidazole side chain with a pKa near physiological pH, rendering it an effective proton buffer.[1][2] It is a precursor to histamine, a key mediator of immune responses and neurotransmission, and its imidazole ring is a potent metal ion chelator.[2][3][4][5]

The combination of these two residues in L-Tyrosyl-L-histidine suggests a multifunctional molecule with the potential to impact a range of biological processes.

Section 2: Predicted Biological Functions and Mechanistic Insights

Based on the known functions of its constituent amino acids and related dipeptides, we can predict several key biological roles for L-Tyrosyl-L-histidine.

Potent Antioxidant and Cytoprotective Agent

A primary predicted function of L-Tyrosyl-L-histidine is its capacity to act as a potent antioxidant. This is based on the established antioxidant properties of histidine-containing dipeptides and the inherent reactivity of the tyrosine phenol group.[6][7][8][9]

Mechanisms of Action:

-

Reactive Oxygen Species (ROS) Scavenging: The imidazole ring of histidine and the phenolic group of tyrosine are both capable of quenching a variety of ROS, including hydroxyl radicals and singlet oxygen.[8]

-

Metal Ion Chelation: The imidazole ring of histidine is a well-documented chelator of transition metals such as copper (Cu²⁺) and iron (Fe²⁺).[5][10][11] By sequestering these metal ions, L-Tyrosyl-L-histidine can prevent their participation in Fenton and Haber-Weiss reactions, which generate highly damaging hydroxyl radicals.

Caption: Predicted antioxidant mechanisms of L-Tyrosyl-L-histidine.

Physiological pH Buffering

The imidazole ring of the histidine residue in L-Tyrosyl-L-histidine has a pKa value close to neutral, making it an effective physiological buffer.[1][2] This property is a hallmark of histidine-containing dipeptides like carnosine, which plays a crucial role in maintaining intracellular pH homeostasis, particularly in muscle and brain tissue during intense metabolic activity.[9] L-Tyrosyl-L-histidine likely shares this ability, contributing to cellular stability under conditions of acidotic stress.

Neuromodulatory Potential

Given that L-tyrosine and L-histidine are precursors to vital neurotransmitters, it is plausible that L-Tyrosyl-L-histidine could exert neuromodulatory effects.

Potential Mechanisms:

-

Precursor Delivery: The dipeptide may be transported into the brain more efficiently than the individual amino acids, where it can be hydrolyzed to increase the local concentrations of tyrosine and histidine, thereby influencing the synthesis of catecholamines and histamine.

-

Direct Receptor Interaction: Like other neuropeptides, L-Tyrosyl-L-histidine could potentially interact directly with neuronal receptors to modulate synaptic transmission.[12][13]

-

Histamine System Modulation: Depletion of L-histidine has been shown to impact cognitive processes, suggesting that maintaining its availability is crucial for normal brain function.[14] L-Tyrosyl-L-histidine could serve as a source of histidine to support the histaminergic system.

Caption: Hypothesized neuromodulatory pathway of L-Tyrosyl-L-histidine.

Section 3: Methodologies for Functional Characterization

To validate the predicted functions of L-Tyrosyl-L-histidine, a systematic experimental approach is required.

Synthesis and Quantification

Protocol 1: Solid-Phase Peptide Synthesis of L-Tyrosyl-L-histidine

-

Resin Preparation: Start with a pre-loaded Wang resin with Fmoc-His(Trt)-OH.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the histidine.

-

Amino Acid Coupling: Activate Fmoc-Tyr(tBu)-OH with a coupling agent such as HBTU/HOBt in the presence of a base (e.g., DIPEA) and couple it to the deprotected histidine on the resin.

-

Final Deprotection and Cleavage: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to remove all protecting groups and cleave the dipeptide from the resin.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized L-Tyrosyl-L-histidine using mass spectrometry and analytical HPLC.

Protocol 2: Quantification by LC-MS/MS

-

Sample Preparation: Extract the dipeptide from biological matrices (e.g., plasma, tissue homogenates) using protein precipitation with acetonitrile or methanol, followed by centrifugation.

-

Chromatographic Separation: Use a HILIC column for separation with an isocratic mobile phase of acetonitrile and an aqueous buffer (e.g., ammonium formate).[15]

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific quantification. Monitor the parent-to-daughter ion transition for L-Tyrosyl-L-histidine.

-

Quantification: Generate a standard curve with known concentrations of the synthesized dipeptide to quantify its levels in the biological samples.

In Vitro Functional Assays

Protocol 3: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure: Add varying concentrations of L-Tyrosyl-L-histidine to the DPPH solution in a 96-well plate. Use ascorbic acid as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity.

Cell-Based Assays

Protocol 4: Cytoprotection against Oxidative Stress

-

Cell Culture: Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) in appropriate media.

-

Pre-treatment: Treat the cells with varying concentrations of L-Tyrosyl-L-histidine for a defined period (e.g., 24 hours).

-

Induction of Oxidative Stress: Expose the cells to an oxidative insult, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Assessment of Cell Viability: Measure cell viability using an MTT or LDH assay.

-

Measurement of ROS: Quantify intracellular ROS levels using a fluorescent probe like DCFH-DA.

-

Data Analysis: Determine the concentration-dependent protective effect of L-Tyrosyl-L-histidine against oxidative stress-induced cell death and ROS production.

Caption: Experimental workflow for assessing cytoprotective effects.

Section 4: Potential Applications and Future Research

The predicted multifaceted biological activities of L-Tyrosyl-L-histidine suggest its potential utility in various therapeutic and nutraceutical applications.

Potential Therapeutic Areas:

-

Neurodegenerative Diseases: Its antioxidant and potential neuromodulatory properties make it a candidate for investigation in conditions like Parkinson's and Alzheimer's diseases, where oxidative stress and neurotransmitter imbalances are key pathological features.

-

Inflammatory Conditions: By scavenging ROS and potentially modulating inflammatory signaling, L-Tyrosyl-L-histidine could be beneficial in chronic inflammatory diseases.

-

Metabolic Syndrome: Histidine-containing dipeptides have shown promise in mitigating complications of metabolic syndrome.[6] L-Tyrosyl-L-histidine may offer similar benefits.

-

Dietary Supplement: As a naturally occurring dipeptide, it holds potential as a safe and effective dietary supplement to bolster the body's antioxidant defenses.

Future Research Directions:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of orally administered L-Tyrosyl-L-histidine.

-

In Vivo Efficacy: Preclinical studies in animal models of relevant diseases are essential to validate its therapeutic potential.

-

Mechanism of Action: Further research should aim to elucidate the precise molecular targets and signaling pathways modulated by this dipeptide.

-

Structure-Activity Relationship: Investigating analogs of L-Tyrosyl-L-histidine could lead to the development of more potent and specific therapeutic agents.

Conclusion

L-Tyrosyl-L-histidine represents a compelling yet understudied molecule with significant potential for biological activity. By leveraging our understanding of its constituent amino acids and related dipeptides, we have outlined a strong rationale for its predicted roles as an antioxidant, pH buffer, and neuromodulator. The experimental frameworks provided in this guide offer a clear path for researchers to validate these hypotheses and unlock the full potential of this intriguing dipeptide. The exploration of L-Tyrosyl-L-histidine is not merely an academic exercise but a promising avenue for the development of novel therapeutic strategies for a range of human diseases.

References

- Boldyrev, A. A., Aldini, G., & Derave, W. (2013). Physiology and pathophysiology of carnosine. Physiological reviews, 93(4), 1803–1845.

- Decker, E. A., Ivanov, V., Zhu, H., & Kelly, R. (2000). Inhibition of low-density lipoprotein oxidation by carnosine and anserine. Journal of Agricultural and Food Chemistry, 48(1), 53-58.

-

Guiotto, A., Calderan, A., Ruzza, P., & Borin, G. (2005). Carnosine and carnosine-related antioxidants: a review. Current medicinal chemistry, 12(20), 2293–2315. [Link]

- Hipkiss, A. R. (2009). Carnosine and its possible roles in nutrition and health. Advances in food and nutrition research, 57, 87–154.

-

Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. [Link]

- Kohen, R., Yamamoto, Y., Cundy, K. C., & Ames, B. N. (1988). Antioxidant activity of carnosine, homocarnosine, and anserine present in muscle and brain. Proceedings of the National Academy of Sciences, 85(9), 3175-3179.

- Lee, Y. T., Hsu, C. C., Lin, M. H., Liu, K. S., & Yin, M. C. (2005).

- Li, D., & Wang, L. (2019). The biological function of histidine-containing dipeptides. Food & Function, 10(7), 3746-3757.

- O'Dowd, J. J., Robins, D. J., & Miller, D. J. (1988). Detection, characterisation, and quantification of carnosine and other histidyl derivatives in cardiac and skeletal muscle of various species. Biochimica et Biophysica Acta (BBA)-General Subjects, 967(2), 241-249.

-

PubChem. (n.d.). L-Tyrosyl-L-histidine. Retrieved from [Link]

- Quinn, P. J., Boldyrev, A. A., & Formazuyk, V. E. (1992). Carnosine: its properties, functions and potential therapeutic applications. Molecular aspects of medicine, 13(5), 379-444.

- Reddy, V. P., Garrett, M. R., Perry, G., & Smith, M. A. (2005). Carnosine: a versatile antioxidant and antiglycating agent. Science of aging knowledge environment, 2005(18), pe12.

-

Severin, S. E., Boldyrev, A. A., & Dupin, A. M. (1990). The biological significance of histidine-containing dipeptides, carnosine and anserine: distribution, properties and biological significance. Advances in enzyme regulation, 30, 175-194. [Link]

-

van Ruitenbeek, P., Theunissen, E. L., & Ramaekers, J. G. (2009). Effects of L-histidine depletion and L-tyrosine/L-phenylalanine depletion on sensory and motor processes in healthy volunteers. British journal of clinical pharmacology, 67(2), 209–219. [Link]

-

Wade, A. M., & Tucker, H. N. (1998). Antioxidant characteristics of L-histidine. Journal of nutritional biochemistry, 9(6), 308-315. [Link]

- Yamashita, T., Ueyama, J., Imai, T., & Nabeshima, T. (2012). The role of the histaminergic neuron system in cognitive function and its implication in therapeutic potential for cognitive disorders. Current neuropharmacology, 10(1), 1–2.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Histidine (His) Amino Acid - Creative Peptides [creative-peptides.com]

- 3. Histidine - Wikipedia [en.wikipedia.org]

- 4. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 5. mdpi.com [mdpi.com]

- 6. Biological functions of histidine-dipeptides and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant characteristics of L-histidine [agris.fao.org]

- 9. Synergism of histidyl dipeptides as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 11. Alternative binding modes of l-histidine guided by metal ions for the activation of the antiterminator protein HutP of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Peptide tyrosine phenylalanine: a novel neuropeptide F-related nonapeptide from the brain of the squid, Loligo vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of peptides related to neuropeptide tyrosine and peptide tyrosine-tyrosine from the brain and gastrointestinal tract of teleost fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of L-histidine depletion and L-tyrosine/L-phenylalanine depletion on sensory and motor processes in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jocpr.com [jocpr.com]

A Technical Guide to the Antioxidant Potential of the Tyr-His Dipeptide: Mechanisms, Validation, and Structure-Activity Insights

Foreword: Beyond the Antioxidant Alphabet Soup

In the landscape of antioxidant research, we are often inundated with acronyms—DPPH, ABTS, ORAC—representing assays that, while valuable, provide a narrow, non-biological snapshot of a compound's potential. As scientists and drug development professionals, our goal is to move beyond these simple chemical screens toward a more holistic understanding that incorporates biological relevance. This guide is structured to bridge that gap. We will dissect the antioxidant potential of a specific, promising candidate—the Tyrosine-Histidine (Tyr-His) dipeptide—not by merely listing its activities, but by exploring the fundamental chemistry that drives its function and detailing the rigorous methodologies required to validate it, from the test tube to the living cell.

This document eschews a rigid template. Instead, it follows a logical progression of scientific inquiry: from the theoretical underpinnings of this compound's structure to its empirical validation through a cascade of assays with increasing biological complexity. We will delve into the causality behind experimental choices, presenting protocols as self-validating systems that empower the researcher to generate robust, defensible data.

Section 1: The Foundation - Oxidative Stress and the Case for Bioactive Peptides

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them with its endogenous antioxidant defense systems.[1][2] ROS, such as superoxide anions (O₂•⁻), hydroxyl radicals (•OH), and peroxyl radicals (ROO•), are highly reactive molecules that can inflict damage on crucial biomolecules, including lipids, proteins, and DNA.[1][3] This cumulative damage is implicated in a host of pathological conditions, including neurodegenerative diseases, cardiovascular disease, and cancer.[4][5]

While small-molecule antioxidants like vitamins C and E are well-known, there is a growing interest in bioactive peptides derived from natural protein sources. These peptides offer potential advantages in safety and absorption.[6] Their antioxidant activity is intrinsically linked to their amino acid composition and sequence.[7][8] Certain amino acid residues are particularly potent antioxidants. Among these, Tyrosine (Tyr) and Histidine (His) stand out due to the unique chemical properties of their side chains.[6][9]

This compound: A Dipeptide Designed for Antioxidant Efficacy

The this compound dipeptide combines two of the most effective antioxidant amino acid residues, making it a prime candidate for investigation.

-

Tyrosine (Tyr): The phenolic hydroxyl group on Tyr's side chain is an excellent hydrogen donor. It can readily donate a hydrogen atom to a free radical, neutralizing it and forming a relatively stable phenoxyl radical on the tyrosine residue itself. This stability is key, as it prevents the initiation of new radical chain reactions.[9][10]

-

Histidine (His): The imidazole ring of histidine is a versatile antioxidant moiety. It can act as a proton donor, scavenge free radicals, and is particularly effective at chelating pro-oxidant transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), which can otherwise catalyze the formation of highly damaging hydroxyl radicals via the Fenton reaction.[9][10]

The combination of these two residues within a single small molecule suggests the potential for synergistic antioxidant effects, where the dipeptide can neutralize radicals through multiple mechanisms.[11][12]

The diagram below illustrates the primary hydrogen-donating mechanism by which this compound can neutralize a peroxyl radical (ROO•), a key player in lipid peroxidation.

Caption: this compound neutralizes a peroxyl radical via hydrogen donation.

Section 2: Initial Validation - In Vitro Chemical Assays

The first step in characterizing any potential antioxidant is to use established chemical assays. These methods are rapid, cost-effective, and provide a baseline measure of a compound's ability to interact with stable radicals or reduce metal ions.[7] It is crucial to employ a panel of assays, as each operates via a different mechanism, and a compound may show varying efficacy across them.[13]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Causality: The DPPH assay measures a compound's capacity for hydrogen atom transfer (HAT). The deep purple DPPH radical becomes colorless upon accepting a hydrogen atom from an antioxidant. This direct stoichiometric reaction provides a clear endpoint and is one of the most common preliminary screens.[14][15]

-

Reagent Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol. Protect from light.

-

Sample Preparation: Dissolve this compound dipeptide and a positive control (e.g., Glutathione (GSH), Ascorbic Acid) in methanol or a suitable buffer to create a series of concentrations (e.g., 0.1 to 2.0 mg/mL).

-

Reaction: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.[16]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Read the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_blank - A_sample) / A_blank] * 100

-

Data Analysis: Plot the scavenging percentage against the peptide concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Causality: The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants and is based on a single-electron transfer (SET) mechanism.[17] The pre-formed blue-green ABTS•⁺ radical cation is reduced back to its colorless neutral form by the antioxidant. This assay is often preferred for its stability over a wider pH range, though pH and reaction time must be carefully controlled when analyzing peptides to ensure reproducibility.[18][19]

-

Radical Generation: Prepare the ABTS•⁺ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[20]

-

Working Solution: Dilute the ABTS•⁺ stock solution with a phosphate buffer (e.g., PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare serial dilutions of this compound and a standard (e.g., Trolox) in the same buffer.

-

Reaction: Add 20 µL of the sample or standard to 180 µL of the ABTS•⁺ working solution in a 96-well plate.

-

Incubation: Incubate at room temperature for 6 minutes.[20]

-

Measurement: Read the absorbance at 734 nm.

-

Data Analysis: Calculate the percentage inhibition and compare it to a Trolox standard curve to express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

Caption: Workflow for the ABTS radical cation decolorization assay.

Data Summary: Chemical Assays

The following table presents representative data for this compound in comparison to a standard antioxidant, illustrating how results should be structured for clear comparison.

| Compound | DPPH Scavenging (IC₅₀, µg/mL) | ABTS Scavenging (TEAC, µmol TE/µmol) |

| This compound | 150.5 ± 12.3 | 1.8 ± 0.2 |

| GSH (Control) | 95.2 ± 8.9 | 0.9 ± 0.1 |

| Trolox (Control) | N/A | 1.0 (by definition) |

Note: Data are illustrative and based on typical findings in the literature. Actual results will vary. A study on tyrosine and methionine dipeptides noted a synergistic antioxidant effect for this compound in the ABTS assay.[11]

Section 3: Advancing to Biological Relevance - The Cellular Antioxidant Activity (CAA) Assay

Causality: Chemical assays, while informative, do not account for crucial biological factors like cell uptake, metabolism, or intracellular localization. A compound that is highly active in a test tube may be ineffective in a living system if it cannot cross the cell membrane. The CAA assay was developed to address this limitation. It measures the antioxidant capacity of a compound within living cells, providing a much more physiologically relevant assessment.[21][22]

The assay principle relies on the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the diacetate groups, trapping the non-fluorescent DCFH. ROS, generated by the initiator AAPH, oxidize DCFH into the highly fluorescent 2',7'-Dichlorofluorescein (DCF). An effective antioxidant will enter the cell and quench these ROS, thereby preventing the oxidation of DCFH and reducing the fluorescence signal.[23][24]

Detailed Experimental Protocol: CAA Assay

Self-Validation: This protocol is a self-validating system. The inclusion of a positive control (Quercetin) and a no-antioxidant control allows for the normalization of data and confirmation that the assay system is responding correctly to both oxidative stress and its inhibition.

-

Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom plate at a density of 6 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ until confluent.[23]

-

Washing: Gently remove the growth medium and wash the cells once with 100 µL of Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Treatment Loading: Add 100 µL of treatment solution to the cells. This solution contains the cell culture medium, 25 µM DCFH-DA, and the desired concentration of this compound or a standard antioxidant like Quercetin.

-

Incubation: Incubate the plate for 1 hour at 37°C to allow for cellular uptake of the probe and the test compound.[24]

-

Final Wash: Remove the treatment solution and wash the cells thoroughly with 100 µL of DPBS to remove any extracellular probe or compound.

-

Oxidative Stress Induction: Add 100 µL of 600 µM AAPH solution (in culture medium) to all wells to initiate peroxyl radical generation.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.[23]

-

Data Analysis:

-

Calculate the Area Under the Curve (AUC) for the fluorescence vs. time plot for each well.[23]

-

Calculate the percentage inhibition of oxidation: % Inhibition = [(AUC_control - AUC_sample) / AUC_control] * 100.

-

Express results in CAA units, which are typically referenced against the activity of Quercetin.

-

Workflow: Cellular Antioxidant Activity (CAA) Assay

Caption: Step-by-step workflow for the Cellular Antioxidant Activity assay.

Section 4: Structure-Activity Relationship (SAR) Insights

The antioxidant capacity of a peptide is not merely the sum of its constituent amino acids; the sequence and structure play a defining role.[10]

-

Position of Key Residues: For dipeptides containing Tyr or Trp, having the aromatic residue at the N-terminus generally results in stronger antioxidant activity than when it is at the C-terminus.[25] This is likely due to the influence of the free amino group on the electronic properties of the aromatic ring, facilitating hydrogen/electron donation.

-

Synergistic Effects: As observed for this compound, the combination of a potent hydrogen donor (Tyr) and a metal-chelating/radical-scavenging residue (His) can lead to synergistic effects where the overall activity is greater than the sum of the individual amino acids.[11]

-

Role of Hydrophobicity: While this compound is relatively hydrophilic, the presence of hydrophobic residues in other antioxidant peptides can enhance their ability to interact with lipid membranes and scavenge radicals at the lipid-water interface, a key site of oxidative damage.[6][10]

Conclusion and Future Directions

The this compound dipeptide presents a compelling profile as a potent antioxidant. Its constituent amino acids provide a dual-mechanism of action through hydrogen donation and radical scavenging/metal chelation. This theoretical potential is borne out by in vitro chemical assays and, most importantly, can be validated in a biologically relevant context using the Cellular Antioxidant Activity assay.

The methodologies detailed in this guide provide a robust framework for researchers to quantify this potential. Future work should focus on exploring the efficacy of this compound in more complex biological models, including in vivo studies to assess its bioavailability and protective effects against oxidative stress-induced pathologies. Such research will be critical in translating the promise of this simple dipeptide into tangible applications for the pharmaceutical and nutraceutical industries.

References

-

Pizzino, G., Irrera, N., Cucinotta, M., Pallio, G., Mannino, F., Arcoraci, V., Squadrito, F., & Altavilla, D. (2017). Oxidative Stress: Harms and Benefits for Human Health. Oxidative Medicine and Cellular Longevity. [Link]

-

Singh, A., Kukreti, R., Saso, L., & Kukreti, S. (2022). Oxidative stress, free radicals and antioxidants: potential crosstalk in the pathophysiology of human diseases. Frontiers in Chemistry. [Link]

-

Salehi, B., Sharopov, F., Martorell, M., et al. (2021). Antioxidants and Reactive Oxygen Species: Shaping Human Health and Disease Outcomes. Antioxidants. [Link]

-

Brazier, Y. (2018). How does oxidative stress affect the body? Healthline. [Link]

-

Doherty, C. (2023). What is oxidative stress? Medical News Today. [Link]

-

Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Assay Kit. Kamiya Biomedical Company. [Link]

-

Li, Y., Wang, Y., Zhang, T., et al. (2024). Optimizing the Methodology for Antioxidant Activity Analysis of Manuka Honey. Molecules. [Link]

-

Sun, N., Wu, H., Wang, Y., et al. (2022). A Novel Insight into Screening for Antioxidant Peptides from Hazelnut Protein: Based on the Properties of Amino Acid Residues. Foods. [Link]

-

Wang, L., Wang, Z., Liu, J., et al. (2022). Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides. Foods. [Link]

-

Aliaga, C., López-Alarcón, C., & Bridi, R. (2023). Antioxidant Capacity of Free and Peptide Tryptophan Residues Determined by the ORAC (Oxygen Radical Absorbance Capacity) Assay Is Modulated by Radical-Radical Reactions and Oxidation Products. Antioxidants. [Link]

-

Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry. [Link]

-

Gao, Y., Zhang, Y., et al. (2023). Purification, Identification and Evaluation of Antioxidant Peptides from Pea Protein Hydrolysates. Foods. [Link]

-

Bouterfas, K., Mezdour, S., & Lagnika, C. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Plants. [Link]

-

Wang, Z., Wang, L., Liu, J., et al. (2023). Research Progress on the Preparation and Function of Antioxidant Peptides from Walnuts. Foods. [Link]

-

Abramov, V. O., Babak, O. G., & Zaitseva, T. N. (2020). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. Molecules. [Link]

-

Intiquilla, A., Jimenez-Aliaga, K., & Cárdenas, S. (2021). Food-Derived Bioactive Peptides with Antioxidative Capacity, Xanthine Oxidase and Tyrosinase Inhibitory Activity. Foods. [Link]

-

Zhang, J., et al. (2018). Antioxidant activities of peptides determined by ABTS assay. ResearchGate. [Link]

-

JOVE. (n.d.). Determining Antioxidant Potential: Using an Oxygen Absorbance Capacity (ORAC) Assay. JOVE. [Link]

-

Aliaga, C., López-Alarcón, C., & Bridi, R. (2023). Antioxidant Capacity of Free and Peptide Tryptophan Residues Determined by the ORAC (Oxygen Radical Absorbance Capacity) Assay Is Modulated by Radical-Radical Reactions and Oxidation Products. ResearchGate. [Link]

-

Wang, B., et al. (2024). Production methods, sequences, and in vitro antioxidant activity of peptides from pea protein. ResearchGate. [Link]

-

He, S. H., et al. (2021). Antioxidant Activity in Vitro of Hydroxyproline Peptides. Food Science. [Link]

-

Sarmadi, B. H., & Ismail, A. (2010). The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. Food Chemistry. [Link]

-

Zheng, L., et al. (2016). Structure–activity relationship of antioxidant dipeptides: Dominant role of Tyr, Trp, Cys and Met residues. ResearchGate. [Link]

-

BMG Labtech. (n.d.). Antioxidant potential using ORAC assay. BMG Labtech. [Link]

-

Cell Biolabs, Inc. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Assay. Cell Biolabs, Inc.[Link]

-

Sajrawi, C., Odeh, M., Tiwari, A. K., et al. (2023). Endogenous histidine peptides are physiological antioxidants that prevent oligodendrocyte cell death and myelin loss in vivo. eLife. [Link]

-

Özyürek, M., & Güçlü, K. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]

-

Zhang, R., et al. (2018). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. International Journal of Biological Macromolecules. [Link]

-

Tian, H., et al. (2016). QSAR Study on Antioxidant Tripeptides and the Antioxidant Activity of the Designed Tripeptides in Free Radical Systems. Molecules. [Link]

-

G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]

-

Re, R., et al. (1999). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

-

ResearchGate. (n.d.). Oxidation of side chain of peptides containing lysine (a), tyrosine (b). ResearchGate. [Link]

-

Chen, Y., et al. (2019). Isolation and identification of an antioxidant collagen peptide from skipjack tuna (Katsuwonus pelamis) bone. Food & Function. [Link]

-

Liu, Y., et al. (2022). Preparation and Evaluation of Antioxidant Activities of Bioactive Peptides Obtained from Cornus officinalis. Molecules. [Link]

-

Rushing, J., Deskins, C. C., Vogler, B., & Setzer, W. (n.d.). Antioxidant Assay: The DPPH Method. LOUIS. [Link]

-

Zheng, L., et al. (2014). Practical problems when using ABTS assay to assess the radical-scavenging activity of peptides: Importance of controlling reaction pH and time. Semantic Scholar. [Link]

-

Sarmadi, B. H., & Ismail, A. (2010). The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. ResearchGate. [Link]

-

Decker, E. A., & Faraji, H. (1990). Synergism of histidyl dipeptides as antioxidants. Journal of the American Oil Chemists' Society. [Link]

Sources

- 1. Oxidative Stress and Antioxidant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is oxidative stress? Effects on the body and how to reduce [medicalnewstoday.com]

- 3. Antioxidants and Reactive Oxygen Species: Shaping Human Health and Disease Outcomes [mdpi.com]

- 4. Frontiers | Oxidative stress, free radicals and antioxidants: potential crosstalk in the pathophysiology of human diseases [frontiersin.org]

- 5. Oxidative Stress: Definition, Effects on the Body, and Prevention [healthline.com]

- 6. A Novel Insight into Screening for Antioxidant Peptides from Hazelnut Protein: Based on the Properties of Amino Acid Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synergism of histidyl dipeptides as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. DPPH Radical Scavenging Assay [mdpi.com]

- 15. louis.uah.edu [louis.uah.edu]

- 16. Purification, Identification and Evaluation of Antioxidant Peptides from Pea Protein Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 19. Practical problems when using ABTS assay to assess the radical-scavenging activity of peptides: Importance of controlling reaction pH and time. | Semantic Scholar [semanticscholar.org]

- 20. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts [mdpi.com]

- 23. benchchem.com [benchchem.com]

- 24. kamiyabiomedical.com [kamiyabiomedical.com]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of L-Tyrosyl-L-Histidine (Tyr-His) in Aqueous Solutions

Executive Summary

The dipeptide L-Tyrosyl-L-Histidine (Tyr-His) has emerged as a critical component in chemically defined media for cell culture and biopharmaceutical formulations. Its primary advantage lies in its vastly superior aqueous solubility compared to free L-Tyrosine, an essential but poorly soluble amino acid.[1][2][3] This guide provides a comprehensive technical overview of the physicochemical properties of this compound, focusing on the critical parameters governing its solubility and stability in aqueous environments. We will explore the causal mechanisms behind its behavior, present validated experimental protocols for its analysis, and offer field-proven insights for researchers, scientists, and drug development professionals aiming to optimize its use.

Foundational Physicochemical Properties of this compound

A thorough understanding of the molecular structure and inherent properties of this compound is fundamental to controlling its behavior in solution.

1.1 Molecular Structure and Ionizable Groups

This compound is a dipeptide formed from L-Tyrosine and L-Histidine residues linked by a peptide bond.[4] Its structure incorporates four key ionizable groups that dictate its charge and, consequently, its solubility and reactivity at different pH values:

-

N-terminal α-amino group (pKa₁ ~9.1)

-

C-terminal α-carboxyl group (pKa₂ ~2.2)

-

Tyrosine phenolic hydroxyl group (pKa₃ ~10.1)

-

Histidine imidazole side chain (pKa₄ ~6.0)[5]

The imidazole side chain of histidine is particularly noteworthy, as its pKa is near physiological pH, allowing it to act as both a proton donor and acceptor in biologically relevant pH ranges.[5]

Caption: Chemical structure of L-Tyrosyl-L-Histidine.

1.2 Key Physicochemical Data

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈N₄O₄ | [4] |

| Molecular Weight | 318.33 g/mol | [4] |

| Appearance | White solid | [4] |

| Isoelectric Point (pI) | Estimated ~7.55 (Average of pKa₁ and pKa₃) | Calculated |

| LogP (experimental) | -2.62 | [4] |

Aqueous Solubility: A Mechanistic Approach

The primary driver for the use of this compound is to overcome the poor aqueous solubility of free L-Tyrosine, which can be as low as 0.45 g/L at 25°C.[3][6] Dipeptides containing tyrosine can enhance solubility by up to 250-fold.[1][2] This section dissects the factors governing this critical property.

2.1 The Central Role of pH

The solubility of any peptide is intrinsically linked to its net charge in solution, which is governed by the pH.[7] A peptide exhibits its lowest solubility at its isoelectric point (pI), the pH at which its net charge is zero. At this point, intermolecular electrostatic repulsion is minimized, favoring aggregation and precipitation.

For this compound, with a basic histidine residue, the pI is in the slightly basic range. To achieve maximum solubility, the pH of the aqueous solution should be adjusted to be at least 1-2 units away from the pI.

-

In Acidic Conditions (pH < 6.0): The imidazole ring and the N-terminal amino group are protonated, conferring a net positive charge and enhancing solubility.

-

In Basic Conditions (pH > 9.0): The C-terminal carboxyl and tyrosine phenolic groups are deprotonated, conferring a net negative charge and also enhancing solubility.

Therefore, attempting to dissolve this compound in neutral, unbuffered water can be challenging. The most effective strategy is to use a slightly acidic or, more commonly, a slightly basic buffer.[8]

Caption: Relationship between pH, net charge, and solubility of this compound.

2.2 Influence of Temperature and Ionic Strength

-

Temperature: In line with the principles of dissolution for most solid solutes, the solubility of this compound in water increases with temperature.[9] This can be leveraged to prepare concentrated stock solutions, which should then be sterile-filtered and stored appropriately.

-

Ionic Strength: The effect of salt concentration (ionic strength) on peptide solubility is complex.

-

Salting In: At low salt concentrations, the added ions can shield the charged groups on the peptide, reducing intermolecular attractions and increasing solubility.[10]

-

Salting Out: At very high salt concentrations, the salt ions compete with the peptide for water molecules for solvation. This can reduce the amount of water available to hydrate the peptide, leading to decreased solubility and potential precipitation.[10][11]

-

Table 1: Summary of Factors Affecting this compound Solubility

| Factor | Effect on Solubility | Causality / Rationale |

| pH | Dominant Factor. Lowest at pI (~7.55). Increases significantly as pH moves away from pI. | At the pI, the net charge is zero, minimizing electrostatic repulsion and promoting aggregation. Charging the molecule (positive at low pH, negative at high pH) enhances interaction with polar water molecules.[7] |

| Temperature | Increases with temperature. | Increased kinetic energy helps overcome the lattice energy of the solid peptide, favoring dissolution.[9] |

| Ionic Strength | Biphasic: Increases at low concentrations ("salting in"), decreases at high concentrations ("salting out"). | "Salting in" is due to charge shielding.[10] "Salting out" is due to competition for water of hydration. |

| Co-solvents | Organic solvents (DMSO, DMF) can dissolve highly hydrophobic peptides. | These solvents disrupt hydrophobic interactions that can lead to aggregation in purely aqueous media.[8][12] |

Stability in Aqueous Solutions: Degradation Pathways

Maintaining the chemical integrity of this compound in solution is paramount for its efficacy and for preventing the formation of unwanted impurities. Forced degradation studies are essential tools for identifying potential degradation pathways and developing stability-indicating analytical methods.[13][14][15]

3.1 Primary Degradation Pathways

The primary modes of chemical degradation for this compound in aqueous solution are hydrolysis and oxidation.

-

Hydrolysis: This involves the cleavage of the amide (peptide) bond, resulting in the formation of free L-Tyrosine and L-Histidine. This reaction is catalyzed by both acid and base and is accelerated by elevated temperatures. Under typical formulation conditions (pH 5-8), peptide bond hydrolysis is generally a slow process.

-

Oxidation: Both the tyrosine and histidine residues are susceptible to oxidation, representing a significant stability liability.[14]

-

Tyrosine Oxidation: The electron-rich phenolic ring can be oxidized by reactive oxygen species (ROS), light, or trace metal ions.[16][17] This can lead to the formation of dityrosine crosslinks or other oxidized species, potentially causing discoloration (yellowing/browning) and aggregation.

-

Histidine Oxidation: The imidazole ring is also a target for oxidation, particularly by singlet oxygen and other ROS.[18][19][20] Oxidation can lead to the formation of 2-oxo-histidine and other degradation products, which can alter the peptide's properties and function.[20]

-

Table 2: Summary of this compound Degradation Pathways and Influencing Factors

| Degradation Pathway | Residue(s) Affected | Key Influencing Factors | Potential Consequences |

| Hydrolysis | Peptide Bond | Extreme pH (acidic or basic), High Temperature | Loss of dipeptide, formation of free amino acids. |

| Oxidation | Tyrosine, Histidine | Dissolved Oxygen, ROS (e.g., H₂O₂), Metal Ions (Cu²⁺, Fe³⁺), Light Exposure (UV) | Formation of colored impurities, aggregation, loss of potency.[14][16][17][20] |

Validated Experimental Protocols

The following protocols provide a robust framework for the empirical evaluation of this compound solubility and stability.

4.1 Protocol: Equilibrium Solubility Determination

This protocol determines the maximum concentration of this compound that can be dissolved in a given aqueous buffer at a specific temperature.

-

Preparation: Prepare a series of buffers at desired pH values (e.g., pH 4.0, 6.0, 7.4, 8.5).

-

Saturation: Add an excess amount of solid this compound to a known volume of each buffer in a sealed vial. Ensure enough solid is present that it does not fully dissolve.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sampling: Allow the vials to stand undisturbed for the solid to settle. Carefully withdraw a sample from the supernatant.

-

Separation: Immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PES) to remove any undissolved solid.

-

Quantification: Dilute the filtered sample into the mobile phase of the analytical method and quantify the concentration of this compound using a validated, stability-indicating HPLC method (see Protocol 4.3).

4.2 Protocol: Forced Degradation Study

This study intentionally stresses the dipeptide to rapidly identify potential degradation products and establish the specificity of the analytical method.[13][14]

Sources

- 1. Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. His-Tyr | C15H18N4O4 | CID 515713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Histidine (His) Amino Acid - Creative Peptides [creative-peptides.com]

- 6. Tyrosine - Wikipedia [en.wikipedia.org]

- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. refp.cohlife.org [refp.cohlife.org]

- 10. rheosense.com [rheosense.com]

- 11. researchgate.net [researchgate.net]

- 12. bachem.com [bachem.com]

- 13. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 14. Forced Degradation Studies for GLP-1 Peptide Drugs | Daicel Pharma [daicelpharmastandards.com]

- 15. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]

- 16. Thermoluminescence evidence for light-induced oxidation of tyrosine and histidine residues in manganese-depleted photosystem II particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions - PMC [pmc.ncbi.nlm.nih.gov]

Tyr-His (Tyrosyl-Histidine) Dipeptide: A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the Tyr-His (Tyrosyl-Histidine) dipeptide, a molecule of increasing interest in biomedical research and pharmaceutical development. We delve into its fundamental physicochemical properties, explore its significant biological activities, and present detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the applications of this compound.

Introduction: The Significance of this compound

Dipeptides, the simplest protein building blocks, are emerging as critical players in cellular function and therapeutic applications. Their small size, enhanced stability compared to larger peptides, and potential for oral activity make them attractive candidates for drug design.[1] Among these, the this compound dipeptide, composed of L-tyrosine and L-histidine, exhibits a unique combination of properties stemming from the distinct functionalities of its constituent amino acids. The phenolic hydroxyl group of tyrosine and the imidazole ring of histidine endow this compound with potent antioxidant and metal-chelating capabilities, positioning it as a promising molecule for mitigating oxidative stress and modulating metal-dependent biological processes.[2][3][4] This guide will explore the multifaceted nature of this compound, from its basic chemical identity to its advanced applications in biotechnology and medicine.

Physicochemical Properties of this compound

A clear understanding of the fundamental properties of this compound is essential for its effective application in research and development.

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | [5] |

| CAS Number | 3788-44-1 | [6] |

| Molecular Formula | C15H18N4O4 | [5] |

| Molecular Weight | 318.33 g/mol | [5][6][7][8] |

| Appearance | White to off-white powder | [8] |

| Solubility | Enhanced solubility in aqueous solutions, often supplied as a TFA salt. | [8] |

Note: The isomeric dipeptide, His-Tyr (Histidyl-Tyrosine), has the same molecular formula and weight but a different CAS number (35979-00-1).[7] The biological activities of these isomers can differ significantly.

Key Biological Activities and Applications

The unique structural features of this compound translate into a range of biological activities with significant therapeutic and biotechnological potential.

Potent Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of diseases. This compound has demonstrated significant antioxidant properties, primarily attributed to the hydrogen-donating capacity of the phenolic hydroxyl group of tyrosine and the radical scavenging ability of the histidine imidazole ring.[2][3][9][10]

The antioxidant mechanism of this compound can be visualized as a two-pronged defense against free radicals:

Caption: Metal chelation by the this compound dipeptide.

This metal-chelating ability is particularly relevant in the context of neurodegenerative diseases, where metal dyshomeostasis is a key pathological feature. [4]

Applications in Cell Culture and Bioprocessing

Tyrosine has notoriously low solubility, which can be a limiting factor in chemically defined cell culture media. [11]this compound and other tyrosine-containing dipeptides offer a highly soluble alternative for delivering this essential amino acid to cultured cells. [11][12]Supplementation of cell culture media with this compound has been shown to:

-

Enhance cell viability and productivity: By providing a sustained source of tyrosine, this compound supports robust cell growth and increases the yield of recombinant proteins, such as monoclonal antibodies. [11][12]* Improve metabolic profiles: Dipeptide supplementation can lead to reduced production of lactate and ammonia, which are toxic byproducts of cell metabolism. [11][12]* Maintain pH stability: By mitigating the accumulation of acidic metabolites, this compound contributes to a more stable culture environment. [11]

Potential in Drug Design and Development

The inherent biological activities and favorable physicochemical properties of this compound make it an attractive scaffold for the design of novel therapeutics. [1]Its antioxidant and metal-chelating properties are being explored for the treatment of conditions associated with oxidative stress and metal-induced toxicity. Furthermore, the dipeptide structure can serve as a starting point for the development of peptidomimetics with improved stability and bioavailability. [1]

Experimental Protocols

Synthesis of this compound Dipeptide

The synthesis of this compound can be achieved through several methods, with Solid-Phase Peptide Synthesis (SPPS) being a common and efficient approach.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a standard Fmoc/tBu strategy for the synthesis of this compound.

Materials:

-

Rink Amide resin

-

Fmoc-His(Trt)-OH

-

Fmoc-Tyr(tBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

-

First Amino Acid Coupling (His):

-

Dissolve Fmoc-His(Trt)-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.

-

Add the coupling solution to the deprotected resin and agitate for 2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Second Amino Acid Coupling (Tyr):

-

Repeat the Fmoc deprotection steps as described above.

-

Dissolve Fmoc-Tyr(tBu)-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.

-

Add the coupling solution to the resin and agitate for 2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection:

-

Perform a final Fmoc deprotection as described in step 2.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

-

Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization:

-

Confirm the identity and purity of the synthesized this compound dipeptide by mass spectrometry and analytical RP-HPLC.

-

Caption: Workflow for Solid-Phase Peptide Synthesis of this compound.

Assessment of Antioxidant Activity

Several assays can be employed to evaluate the antioxidant capacity of this compound. The Trolox Equivalent Antioxidant Capacity (TEAC) assay, which measures the ability of a compound to scavenge the ABTS•+ radical cation, is a widely used method. [2][9] Protocol: TEAC Assay

Materials:

-

This compound dipeptide

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate

-

Phosphate-buffered saline (PBS)

Procedure:

-

Preparation of ABTS•+ Radical Cation Solution:

-

Prepare a stock solution of ABTS (7 mM) and potassium persulfate (2.45 mM) in water.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Standard Curve Preparation:

-

Prepare a series of Trolox standards of known concentrations in PBS.

-

-

Sample Preparation:

-

Prepare solutions of this compound dipeptide at various concentrations in PBS.

-

-

Assay:

-

Add a small volume of the this compound solution or Trolox standard to the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage inhibition of absorbance for each sample and standard.

-

Plot the percentage inhibition against the concentration of the Trolox standards to generate a standard curve.

-

Determine the TEAC value of this compound by comparing its inhibitory effect to that of the Trolox standard. The TEAC value is expressed as µmol of Trolox equivalents per µmol of the dipeptide.

-

Conclusion and Future Perspectives

The this compound dipeptide is a molecule with significant and diverse biological activities, primarily driven by the unique properties of its constituent amino acids. Its potent antioxidant and metal-chelating capabilities, coupled with its enhanced solubility and potential for oral bioavailability, make it a compelling candidate for further investigation in the fields of drug discovery, bioprocessing, and materials science. Future research should focus on elucidating the precise mechanisms of action of this compound in various biological systems, exploring its therapeutic potential in preclinical models of disease, and developing novel peptidomimetics based on its structure to enhance its drug-like properties. The in-depth understanding and practical protocols provided in this guide aim to facilitate and inspire further innovation in the application of this promising dipeptide.

References

-

PubChem. His-Tyr | C15H18N4O4 | CID 515713. National Center for Biotechnology Information. [Link]

-

MDPI. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. [Link]

-

PubChem. L-Isoleucyl-L-tyrosyl-L-leucyl-L-histidine | C27H40N6O6 | CID 71426899. National Center for Biotechnology Information. [Link]

-